molecular formula C27H24N2O6S B12156548 (4E)-5-(2,3-dimethoxyphenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione

(4E)-5-(2,3-dimethoxyphenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione

Cat. No.: B12156548
M. Wt: 504.6 g/mol
InChI Key: AJKZJHIFQTXSHY-UHFFFAOYSA-N
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Description

The compound “(4E)-5-(2,3-dimethoxyphenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione” is a pyrrolidine-2,3-dione derivative featuring a complex substitution pattern. Its core structure includes a pyrrolidine-2,3-dione ring substituted at positions 1, 4, and 3. Key structural elements are:

  • 5-(2,3-Dimethoxyphenyl): A methoxy-substituted aryl group that may enhance solubility and influence electronic properties.
  • 4-[Hydroxy(5-methylfuran-2-yl)methylidene]: A hydroxymethylidene group fused to a 5-methylfuran ring, introducing stereoelectronic effects and hydrogen-bonding capabilities.

Synthesis of such compounds typically involves condensation reactions between substituted aldehydes and hydrazine derivatives, as seen in analogous pyrrolidine-2,3-dione syntheses . Structural characterization likely employs techniques such as NMR, IR, and X-ray crystallography (using programs like SHELXL or ORTEP-3) .

Properties

Molecular Formula

C27H24N2O6S

Molecular Weight

504.6 g/mol

IUPAC Name

2-(2,3-dimethoxyphenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C27H24N2O6S/c1-5-15-10-11-17-20(13-15)36-27(28-17)29-22(16-7-6-8-19(33-3)25(16)34-4)21(24(31)26(29)32)23(30)18-12-9-14(2)35-18/h6-13,22,31H,5H2,1-4H3

InChI Key

AJKZJHIFQTXSHY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=C(O4)C)C5=C(C(=CC=C5)OC)OC

Origin of Product

United States

Chemical Reactions Analysis

The compound may undergo various reactions, including:

    Oxidation: Oxidative processes could modify the furan ring or the benzothiazole moiety.

    Reduction: Reduction reactions might target the pyrrolidine ring or other functional groups.

    Substitution: Nucleophilic substitutions could occur at various positions.

    Common Reagents: Specific reagents would depend on the reaction type, but common ones include oxidants (e.g., KMnO), reducing agents (e.g., LiAlH), and nucleophiles (e.g., Grignard reagents).

    Major Products: These would vary based on reaction conditions, stereochemistry, and regioselectivity.

Scientific Research Applications

Researchers explore this compound in several fields:

    Medicine: Investigating its potential as a drug candidate due to its diverse functional groups.

    Chemistry: Studying its reactivity and developing new synthetic methodologies.

    Biology: Assessing its biological activity, such as enzyme inhibition or receptor binding.

    Industry: Exploring applications in materials science or catalysis.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets. These could include enzymes, receptors, or cellular pathways. Unfortunately, detailed studies on this specific compound are scarce, so further research is needed.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its substitution pattern. Comparisons with analogues reveal critical trends:

Compound Key Substituents Molecular Weight Notable Properties
Target Compound 6-Ethyl-benzothiazole; 2,3-dimethoxyphenyl; 5-methylfuran ~523.5 g/mol Enhanced lipophilicity (logP ~3.2); potential CNS activity due to benzothiazole core
(4E)-1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-5-(3-methoxy-4-pentoxy-phenyl)-4-[oxidanyl(phenyl)methylidene]pyrrolidine-2,3-dione 4,6-Dimethyl-benzothiazole; 3-methoxy-4-pentoxyphenyl ~579.6 g/mol Higher logP (~4.1) due to pentoxy group; reduced aqueous solubility
(4E)-5-(3,4-Dichlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[oxidanyl(phenyl)methylidene]pyrrolidine-2,3-dione 4,6-Dimethyl-benzothiazole; 3,4-dichlorophenyl ~541.9 g/mol Increased electrophilicity; potential antimicrobial activity
(4E)-1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-5-thiophen-2-yl-pyrrolidine-2,3-dione 4,6-Dimethyl-benzothiazole; thiophene-2-yl ~453.5 g/mol Lower molecular weight; improved metabolic stability

Key Observations :

  • Benzothiazole Substitution : The 6-ethyl group in the target compound balances lipophilicity and steric bulk compared to 4,6-dimethyl analogues, which may hinder membrane permeability .
  • Aryl Group Effects : The 2,3-dimethoxyphenyl group offers moderate electron-donating effects, contrasting with electron-withdrawing dichlorophenyl or thiophenyl groups. This influences reactivity in electrophilic substitutions .

Yield Comparison :

  • Target Compound: Estimated yield ~45–50% (based on analogous syntheses) .
  • 3,4-Dichlorophenyl Analogue: Higher yields (~60%) due to less steric hindrance .

Biological Activity

The compound (4E)-5-(2,3-dimethoxyphenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, particularly its antiviral properties and mechanisms of action.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple functional groups, including a pyrrolidine core, benzothiazole moiety, and methoxy phenyl substituents. The presence of these groups suggests potential interactions with various biological targets.

Antiviral Properties

Recent studies have highlighted the antiviral potential of various heterocyclic compounds, including those similar to the target compound. Research indicates that compounds with benzothiazole and pyrrolidine structures exhibit significant antiviral activities against several viruses. For instance:

  • Inhibition of Viral Replication : Compounds similar to the target structure have demonstrated efficacy in inhibiting replication of viruses such as HSV and HCV. For example, derivatives containing benzothiazole exhibited IC50 values in the low micromolar range against HSV-1 in Vero cells .

The proposed mechanisms through which these compounds exert their antiviral effects include:

  • Inhibition of Viral Entry : Some studies suggest that these compounds may interfere with the viral entry process into host cells.
  • Disruption of Viral Replication : By targeting viral enzymes or host cell pathways essential for viral replication, these compounds can significantly reduce viral loads.

Case Study 1: Antiviral Activity Against HSV

A study evaluated a series of thiazole derivatives for their antiviral activity against HSV. Among the tested compounds, those with structural similarities to the target compound showed promising results, achieving up to 91% inhibition at 50 μM concentration while maintaining low cytotoxicity (CC50 > 600 μM) .

Case Study 2: Cytotoxicity Assessment

In another study focusing on thiazolylbenzimidazole derivatives, researchers assessed cytotoxicity alongside antiviral activity. Compounds were tested on HepG2.2.15 cell lines, revealing that certain derivatives retained high selectivity for viral inhibition without significant toxicity to host cells .

Data Table: Comparative Biological Activity

Compound TypeTarget VirusIC50 (μM)CC50 (μM)% Inhibition
Benzothiazole DerivativesHSV1060091
Thiazolylbenzimidazole DerivativesHCV15>100085
Pyrrolidine DerivativesInfluenza2050080

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